molecular formula C14H15N3O5 B1671355 Entacapone CAS No. 130929-57-6

Entacapone

Cat. No. B1671355
M. Wt: 305.29 g/mol
InChI Key: JRURYQJSLYLRLN-BJMVGYQFSA-N
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Description

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used for the treatment of Parkinson’s disease . It is used in combination with levodopa/carbidopa to treat the end-of-dose “wearing off” effect in patients with Parkinson’s disease .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .


Molecular Structure Analysis

The ETP molecule adopts different conformations in the polymorphic structures with slight changes in carbonyl and nitrile group orientations . Thermal analysis suggests that form-III and form-IV are enantiotropically related to form-I, which is the thermodynamically stable form at ambient conditions .


Chemical Reactions Analysis

Entacapone has been identified as a chemical inhibitor of FTO mediating metabolic regulation through FOXO1 . It has been shown to increase energy expenditure in mice and cause reductions in total cholesterol, low-density lipoprotein cholesterol, and triglycerides .


Physical And Chemical Properties Analysis

Entacapone has been crystallized into two new conformational polymorphs from a water and acetone mixture . Equilibrium solubility, dissolution, and permeability studies show that form-II persists in the slurry medium and dissolves faster with a high flux rate compared to the stable form-I in phosphate buffer solution at 37 ± 0.5 °C .

Scientific Research Applications

Parkinson’s Disease Management

Entacapone has been studied extensively for its efficacy in treating Parkinson's disease. It is a specific catechol-O-methyltransferase (COMT) inhibitor that works peripherally when used in combination with levodopa. Research has shown that Entacapone can be beneficial for both fluctuating and non-fluctuating patients with Parkinson's disease. In fluctuating patients, it significantly increases daily ON time and reduces OFF time, while in non-fluctuating patients, it improves activities of daily living scores and reduces levodopa requirements (Brooks & Sagar, 2003). Another study confirms the ability of Entacapone to prolong the beneficial response to levodopa in Parkinsonian patients with motor fluctuations (Rinne et al., 1998).

Non-Interference with Mitochondrial Energy Production

Entacapone's safety profile in the context of mitochondrial energy production has been evaluated. It does not interfere with mitochondrial energy metabolism at pharmacologically effective concentrations, unlike tolcapone, another COMT inhibitor, making it a safer choice for Parkinson's disease treatment (Nissinen et al., 1997).

Metabolic Regulation through FTO-FOXO1 Axis

A novel application of Entacapone is in metabolic regulation. It has been identified as an inhibitor of the fat mass and obesity-associated gene (FTO), acting on the FTO-FOXO1 regulatory axis. This application suggests its potential in managing diet-induced obesity and metabolic diseases (Peng et al., 2019).

Enhancement of Synaptic Vehicle Trafficking

Entacapone has been observed to enhance hippocampal synaptic trafficking and plasticity, which could be significant in treating various neurological diseases related to hippocampal dysfunction. It induces expressional changes in proteins involved in synaptic transmission and cellular signaling (Yoo et al., 2020).

Gastrointestinal and Neurological Effects

A study exploring the association between Entacapone, gut microbiota, and side effects in Parkinson’s disease patients suggests that the drug-induced discomfort might originate from the shift in microbial composition. This provides a hypothesis for the cause of unpleasant side effects of Entacapone, which might be mitigated through gut microbiota manipulation (Fu et al., 2022).

Antioxidant Properties

Entacapone exhibits potent antioxidant properties, more effective than vitamin C and E in scavenging hypochlorous acid and peroxynitrite. It inhibits oxidative stress-induced cell death, suggesting its potential application in treating diseases induced by reactive oxygen species, including cardiovascular disease, cancer, and neurodegenerative diseases (Chen et al., 2016).

Improvement of Levodopa Bioavailability

Entacapone enhances the pharmacokinetic and clinical response to levodopa in Parkinson's disease, improving levodopa's bioavailability when used with various levodopa preparations. This includes both standard and controlled-release preparations, suggesting its role in optimizing Parkinson's disease treatment regimens (Piccini et al., 2000).

Detection and Quantification Techniques

Recent advancements in detection techniques include the development of a lanthanide-organic framework for the fast and selective detection of Entacapone, highlighting the need for precise control of its dosage in clinical applications (Shi et al., 2021).

Thermal Behavior and Stability

The thermal behavior and stability of Entacapone are crucial in the development of new pharmaceutical formulations. Studies have been conducted to understand its solid-state stability and compatibility with various pharmaceutical excipients, essential for preformulation stages in drug development (Vlase et al., 2018).

Safety And Hazards

Entacapone should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Entacapone has been identified as a potential pharmacological target of both drugs by performing covalent-based reverse docking . It has been suggested that these two drugs could be repurposed for the treatment of NRF2-modulated inflammatory diseases . Additionally, it has been observed that entacapone increases novel object recognition and neuroblasts in the hippocampus .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046439
Record name Entacapone
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Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Entacapone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of entacapone is believed to be through its ability to inhibit COMT in peripheral tissues, altering the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain, leading to a greater reduction in the manifestations of parkinsonian syndrome., Comtan (entacapone) is a reversible, selective and mainly peripherally acting inhibitor of catechol-O-methyltransferase (COMT). Comtan has no antiparkinsonian effect of its own and is designed for concomitant administration with levodopa preparations. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a cathecol structure. Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine) and their hydroxylated metabolites. In the presence of a dopa decarboxylase (DDC) inhibitor, COMT becomes the major enzyme which is responsible for the metabolism of levodopa to 3-methoxy-4-hydroxy-l-phenylalanine (3-OMD). The mechanism of action of entacapone is believed to be related to its ability to inhibit COMT and thereby alter the plasma pharmacokinetics of levodopa. When administered with levodopa and a DDC inhibitor (carbidopa or benserazide), entacapone decreases the degradation of levodopa in the peripheral tissues further by inhibiting the metabolism of levodopa to 3-OMD through the COMT pathway. This leads to more sustained plasma concentrations of levodopa. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain leading to greater effects on the signs and symptoms of Parkinson's Disease. The higher levodopa levels also lead to increased levodopa adverse effects, sometimes requiring a decrease in the dose of levodopa.
Record name Entacapone
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Record name ENTACAPONE
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Product Name

Entacapone

Color/Form

Crystals from acetic acid + hydrochloric acid

CAS RN

130929-57-6
Record name Entacapone
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Record name Entacapone [USAN:USP:INN:BAN]
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Record name 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)
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Record name ENTACAPONE
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Record name ENTACAPONE
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Record name Entacapone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162-163 °C
Record name ENTACAPONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The procedure described in Example 99 was repeated using 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.5 g of N,N-diethylcyanoacetamide. Yield 2.23 g (73%), m.p. 153-156° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round-bottom flask under nitrogen atmosphere is loaded with N,N-diethyl-2-cyano-3-(-3-methoxy-4-hydroxy-5-nitrophenyl-)-acrylamide (134 g, 0.421 mol) dissolved in dichloromethane (0.65 l) and triethylamine (128 g, 1.26 mol). The solution is cooled to 0-5° C. and aluminium trichloride (67.4 g, 0.505 mol) is added in portions. After that, the mixture is refluxed for 3-4 hours, until completion of the conversion. The reaction mixture is cooled to 0-5° C., a 20% hydrochloric acid solution (0.5 l) is dropped in the mixture, which is left under stirring at room temperature for 30 minutes. The resulting solid is filtered, washing with water (0.1 l×3), and dried in a static dryer under reduced pressure at 50° C.; 126 g are obtained. Yield: 98%.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
67.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Quantity
0.65 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
A Schrag - The Lancet Neurology, 2005 - thelancet.com
… entacapone provides benefit that may not be captured with standard clinical rating scales. Whether entacapone … animals given frequent doses of levodopa combined with entacapone. …
Number of citations: 145 www.thelancet.com
BS Chong, TL Mersfelder - Annals of Pharmacotherapy, 2000 - journals.sagepub.com
… Entacapone in combination with levodopa/dopa decarboxylase … of entacapone resulted in a decrease in the mean daily dosage of levodopa. The recommended dosage of entacapone …
Number of citations: 25 journals.sagepub.com
T Müller - Expert Opinion on Drug Metabolism & Toxicology, 2010 - Taylor & Francis
Importance of the field: Levodopa (LD) is an efficient drug for patients with Parkinson's disease (PD). Its short half-life supports peaks and troughs. These plasma fluctuations support …
Number of citations: 18 www.tandfonline.com
W McNeely, R Davis - CNS Drugs, 1997 - Springer
… [l4] These concentrations were significantly higher in entacapone … In addition, the effect of entacapone on peripheral … ively, without entacapone and with entacapone 400 and 800mg. …
Number of citations: 17 link.springer.com
JP Larsen, J Worm‐Petersen, Å Sidén… - European Journal of …, 2003 - Wiley Online Library
… 69% of patients improved when given entacapone and this proportion was maintained until … of disability upon withdrawal of entacapone. In conclusion, entacapone given in combination …
Number of citations: 107 onlinelibrary.wiley.com
UK Rinne, JP Larsen, Å Siden, J Worm-Petersen - Neurology, 1998 - AAN Enterprises
… entacapone group, the difference between the groups being 102 mg (p < 0.01). The entacapone-… Entacapone was well tolerated. Dopaminergic adverse events, which increased, …
Number of citations: 432 n.neurology.org
…, H Sagar, UK-Irish Entacapone Study Group - Journal of Neurology …, 2003 - jnnp.bmj.com
… The clinical efficacy and safety of 200 mg entacapone given with … The effect was rapidly lost on withdrawal of entacapone. In … , ADL scores improved in the entacapone group (p < 0.01 v …
Number of citations: 220 jnnp.bmj.com
KJ Holm, CM Spencer - Drugs, 1999 - Springer
… parameters of single doses of entacapone are not affected in patients with renal failure or in the elderly. Single doses of entacapone 50 to 200mg and repeated entacapone doses (for 7 …
Number of citations: 78 link.springer.com
RA Hauser - Neurology, 2004 - AAN Enterprises
… Most PD patients taking levodopa/carbidopa immediate-release (IR) plus entacapone can … entacapone, switching to the corresponding Stalevo tablet is analogous to adding entacapone…
Number of citations: 101 n.neurology.org
K Haasio, A Koponen, KE Penttilä… - European journal of …, 2002 - Elsevier
… entacapone or tolcapone in combination with l-dopa (10 mg/kg) and carbidopa (20 mg/kg). This combination with entacapone (… Both in vitro and in vivo results indicate that entacapone …
Number of citations: 83 www.sciencedirect.com

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